5-Bromo-4-chloro-2-iodotoluene
Overview
Description
5-Bromo-4-chloro-2-iodotoluene is a chemical compound with the empirical formula C₇H₅BrClI and a molecular weight of 331.38 g/mol . It is a halogenated aromatic compound, specifically a substituted toluene, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-2-iodotoluene is the benzylic position of aromatic compounds . This compound, being a halogenated hydrocarbon, can participate in reactions at the benzylic position, which is the carbon adjacent to the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as the Suzuki reaction . This reaction involves the coupling of an organoboron compound (like phenylboronic acid) with a halide or pseudo-halide (like this compound) in the presence of a palladium catalyst . The halogen atoms in this compound serve as leaving groups, facilitating the coupling process .
Biochemical Pathways
The Suzuki reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction allows for the formation of complex organic compounds from simpler ones, thereby playing a crucial role in organic synthesis .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki reaction . This leads to the synthesis of more complex organic compounds from simpler ones . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-2-iodotoluene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo chemoselective Suzuki reactions with phenylboronic acid, leading to the formation of carboxylic acids . This interaction is crucial for the synthesis of complex organic molecules. Additionally, this compound can participate in free radical bromination and nucleophilic substitution reactions, which are essential for modifying the structure of organic compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cell cycle proteins, transcription regulators, and kinases, thereby modulating cell proliferation and differentiation . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting the levels of metabolites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the metabolic flux and alter the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For instance, this compound can accumulate in the cytoplasm and interact with cytoplasmic proteins, affecting cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus and interact with nuclear proteins, influencing gene expression and other nuclear processes . Additionally, this compound can be found in the mitochondria, where it may affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-iodotoluene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. For example, a practical industrial process might include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are scalable and can be optimized for high yield and cost efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, where it reacts with organoboron compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with phenylboronic acid can yield biphenyl derivatives .
Scientific Research Applications
5-Bromo-4-chloro-2-iodotoluene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodotoluene: Another halogenated toluene with similar reactivity.
2-Chloro-5-iodotoluene: Differently substituted toluene with comparable properties.
Uniqueness
5-Bromo-4-chloro-2-iodotoluene is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis compared to compounds with fewer or different halogen substitutions .
Properties
IUPAC Name |
1-bromo-2-chloro-4-iodo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFKIVWHFWHXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661526 | |
Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000578-03-9 | |
Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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